molecular formula C2H7ClN2S B096728 2-Mercaptoacetamidine CAS No. 19412-52-3

2-Mercaptoacetamidine

Cat. No.: B096728
CAS No.: 19412-52-3
M. Wt: 126.61 g/mol
InChI Key: KUMNVTIEIZMRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercaptoacetamidine is an organic compound characterized by the presence of a thiol group (-SH) and an amidine group (-C(=NH)-NH2). This compound is known for its potential applications in various fields, including medicinal chemistry and biochemistry. It is often studied for its unique chemical properties and potential therapeutic benefits.

Biochemical Analysis

Biochemical Properties

2-Mercaptoacetamidine has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial in understanding the role of this compound in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been suggested that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptoacetamidine typically involves the reaction of acetamidine hydrochloride with thiol-containing compounds. One common method includes the reaction of acetamidine hydrochloride with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptoacetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Mercaptoacetamidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Mercaptoacetamidine is unique due to its combination of thiol and amidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

CAS No.

19412-52-3

Molecular Formula

C2H7ClN2S

Molecular Weight

126.61 g/mol

IUPAC Name

2-sulfanylethanimidamide;hydrochloride

InChI

InChI=1S/C2H6N2S.ClH/c3-2(4)1-5;/h5H,1H2,(H3,3,4);1H

InChI Key

KUMNVTIEIZMRFS-UHFFFAOYSA-N

SMILES

C(C(=[NH2+])N)S.[Cl-]

Canonical SMILES

C(C(=N)N)S.Cl

Synonyms

(1-amino-2-sulfanyl-ethylidene)azanium chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptoacetamidine
Reactant of Route 2
2-Mercaptoacetamidine
Reactant of Route 3
2-Mercaptoacetamidine
Reactant of Route 4
2-Mercaptoacetamidine
Reactant of Route 5
2-Mercaptoacetamidine
Reactant of Route 6
2-Mercaptoacetamidine
Customer
Q & A

Q1: What are the primary biological activities of 2-mercaptoacetamidine and its derivatives?

A1: Research indicates that this compound derivatives exhibit two main biological activities:

  • Gastric antisecretory activity: Studies show that N-substituted 2-mercaptoacetamidines demonstrate significant inhibition of gastric acid secretion in dogs stimulated with gastrin tetrapeptide []. This suggests potential applications in treating gastric hypersecretion disorders.
  • Radioprotective properties: Research demonstrates that this compound hydrochloride, bis-(2-acetamidino) disulfide dihydrochloride, and N-(1-adamantylmethyl)-2-mercaptoacetamidine hydrochloride provide marked radioprotective effects in mice when administered intraperitoneally or orally []. This protection is attributed, in part, to an increase in protein thiol (SH) groups in the spleen [].

Q2: How does the structure of this compound relate to its activity?

A: Structure-activity relationship (SAR) studies reveal key insights into the influence of structural modifications on the biological activity of this compound [, ]:

  • N-substitution: Introducing various N-substituents, including alkyl, cycloalkyl, aryl, and heteroaryl groups, significantly impacts the potency of 2-mercaptoacetamidines [].
  • Disulfide formation: Disulfides of 2-mercaptoacetamidines exhibit comparable antisecretory potency to the corresponding mercaptoacetamidines, suggesting potential metabolic interconversion between these forms [].
  • Mercapto group modifications: Alkylating the mercapto group diminishes the potency of 2-mercaptoacetamidines, highlighting the importance of the free thiol group for activity [].
  • Chain length: Increasing the carbon chain length between the amidine and thiol groups, as seen in 2- and 3-mercaptopropionamidines, leads to a substantial decrease in activity [].

Q3: What synthetic approaches are available for producing this compound derivatives?

A: Synthesizing N-substituted 2-mercaptoacetamidines and their derivatives, including disulfides, Bunte salts, and phosphorothioates, often involves the following key steps []:

  • Preparation of N-substituted-ethyl 2-chloroacetimidate salts: This crucial intermediate can be synthesized by treating 2-chloroacetamides with Meerwein's reagent, enabling the subsequent displacement of alkoxide with ammonia to introduce the desired N-substituent [].
  • Pinner amidine synthesis: This reaction utilizes the N-substituted-ethyl 2-chloroacetimidate salt, reacting it with ammonia or an amine to form the amidine moiety [].
  • Introduction of the mercapto group: This can be achieved through various methods, such as reacting the appropriate precursor with thiourea followed by hydrolysis [].

Q4: What are the potential implications of the observed increase in spleen protein thiol groups following this compound administration?

A: While the exact mechanism of the radioprotective effect of this compound is not fully elucidated, the observed increase in protein thiol groups in the spleen [] suggests several possibilities:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.